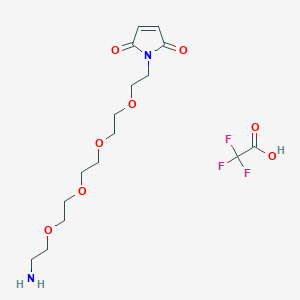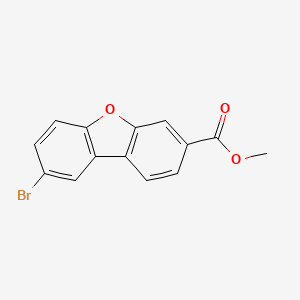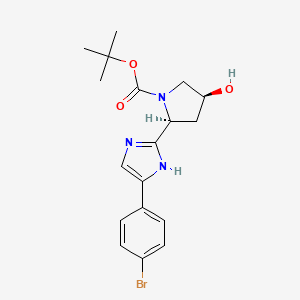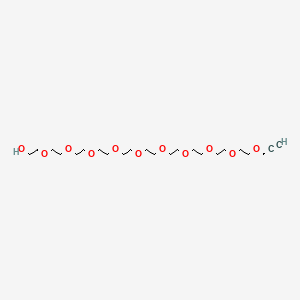
Mal-PEG4-C2-NH2 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-C2-NH2 TFA involves the reaction of maleimide with a PEG4 linker and an amine group. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the amine on the maleimide ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually synthesized in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-C2-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Addition Reactions: The maleimide group can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Bases: Used to deprotonate the amine group, facilitating nucleophilic attack.
Nucleophiles: Such as thiols, which can add to the maleimide group.
Major Products
The major products formed from these reactions are typically modified PEG linkers with various functional groups attached, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Mal-PEG4-C2-NH2 TFA has a wide range of applications in scientific research:
Mecanismo De Acción
Mal-PEG4-C2-NH2 TFA functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Mal-NH2 TFA: Another PEG-based PROTAC linker with a similar structure but different functional groups.
Pomalidomide-PEG4-C2-NH2 hydrochloride: A related compound used in PROTAC synthesis with additional functional groups for specific applications.
Uniqueness
Mal-PEG4-C2-NH2 TFA is unique due to its specific combination of a maleimide group and a PEG4 linker, which provides flexibility and stability in PROTAC synthesis. This combination allows for efficient protein degradation and has broad applicability in various research fields .
Propiedades
Fórmula molecular |
C16H25F3N2O8 |
|---|---|
Peso molecular |
430.37 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H24N2O6.C2HF3O2/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18;3-2(4,5)1(6)7/h1-2H,3-12,15H2;(H,6,7) |
Clave InChI |
VZGVXVADGJIXQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B11827652.png)
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)

![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)




